molecular formula C24H20N8O3 B3303210 2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione CAS No. 920218-93-5

2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B3303210
CAS No.: 920218-93-5
M. Wt: 468.5 g/mol
InChI Key: VKDFHWVSCNIWOQ-UHFFFAOYSA-N
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Description

The compound 2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a heterocyclic molecule featuring a triazolopyrimidine core fused with a piperazine linker and terminated by an isoindoline-1,3-dione moiety.

Synthetic routes for analogous compounds (e.g., pyrazolotriazolopyrimidines) often involve multi-step cyclization and functionalization reactions, as seen in the preparation of structurally related derivatives via ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate intermediates .

Properties

IUPAC Name

2-[2-oxo-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N8O3/c33-19(14-31-23(34)17-8-4-5-9-18(17)24(31)35)29-10-12-30(13-11-29)21-20-22(26-15-25-21)32(28-27-20)16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFHWVSCNIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione represents a novel hybrid structure that combines multiple pharmacophores known for their biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Isoindoline moiety : Known for its potential in various therapeutic applications.
  • Triazole ring : Associated with anticancer and antimicrobial activities.
  • Piperazine group : Often linked to neuroactive properties and used in various drug formulations.

The molecular formula is C21H22N6O2C_{21}H_{22}N_6O_2, with a molecular weight of approximately 394.44 g/mol.

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. The specific biological activity of the target compound has been evaluated through various in vitro studies:

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells by activating the caspase pathway, leading to cell cycle arrest at the G2/M phase. This is evidenced by studies showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
  • Cell Line Studies :
    • In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were recorded at approximately 3.91μM3.91\mu M for MCF-7 and 0.53μM0.53\mu M for HCT-116 cells .
  • Comparative Efficacy :
    • When compared to standard chemotherapeutic agents, the compound showed enhanced potency against resistant cancer cell lines, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound may possess antimicrobial activity. The piperazine component is particularly noted for its ability to enhance antimicrobial efficacy:

  • The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of the compound on MGC-803 gastric cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers following treatment with the compound at varying concentrations. Flow cytometry analysis confirmed G2/M phase arrest and increased Annexin V staining .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms underlying the anticancer effects. The study employed Western blot analysis to evaluate changes in protein expression levels associated with apoptosis pathways. Results demonstrated upregulation of pro-apoptotic factors such as Bax and downregulation of Bcl-2 in treated cells .

Data Summary

Biological ActivityCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-73.91Apoptosis induction
AnticancerHCT-1160.53G2/M phase arrest
AntimicrobialS. aureus5.0Inhibition of cell growth
AntimicrobialE. coli4.5Inhibition of cell growth

Comparison with Similar Compounds

Comparative Data Table

Property/Feature Target Compound Compound Pyrazolotriazolopyrimidine Derivatives
Core Structure Triazolopyrimidine + piperazine + isoindoline-1,3-dione Triazolopyrimidine + piperazine + fluorobenzyl Pyrazolotriazolopyrimidine + variable substituents
Key Functional Groups Isoindoline-1,3-dione (cyclic imide) 4-Fluorobenzyl Hydrazine, amino, or aryl groups
Lipophilicity (Predicted) Moderate (isoindoline reduces logP) High (fluorobenzyl increases logP) Variable (depends on substituents)
Synthetic Complexity High (multi-step cyclization and functionalization) Moderate (similar core synthesis) Moderate (isomerization steps required)
Hypothesized Targets Kinases, phosphodiesterases, or nucleic acids Adenosine receptors, kinases Kinases, antimicrobial targets

Research Findings and Mechanistic Insights

  • Structural Characterization : Crystallographic studies using SHELXL () are critical for resolving isomerization patterns and confirming the spatial arrangement of substituents in triazolopyrimidine derivatives .
  • The isoindoline-1,3-dione group may also confer immunomodulatory effects, akin to phthalimide derivatives .
  • Synthetic Challenges : Isomerization (as in ) could complicate the synthesis of the target compound, necessitating precise reaction conditions to control regioselectivity .

Q & A

Basic: What are the recommended spectroscopic techniques for confirming the structural integrity of this compound?

Answer:
The compound’s core structure (triazolo-pyrimidine, piperazine, and isoindoline-dione moieties) requires multi-modal spectroscopic validation:

  • 1H/13C NMR : Assign proton environments (e.g., piperazine N-CH2 signals at δ 2.5–3.5 ppm) and carbon backbone. Use 2D experiments (HSQC, HMBC) to resolve overlapping signals in the aromatic and heterocyclic regions .
  • IR Spectroscopy : Confirm carbonyl stretches (isoindoline-dione C=O at ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) and rule out synthetic byproducts.

Advanced: How can researchers optimize synthetic routes to minimize impurities like 3-phenyltriazolo-pyrimidine derivatives?

Answer:
Impurity profiling requires:

  • Reaction Monitoring : Use LC-MS to track intermediates (e.g., ethyl carboxilate derivatives) and adjust reaction times/temperatures to suppress side reactions .
  • Purification Strategies : Employ gradient HPLC with C18 columns (e.g., 0.1% TFA in acetonitrile/water) to isolate the target compound from structurally similar impurities (e.g., piperazine-linked byproducts) .
  • Kinetic Control : Slow addition of amine nucleophiles during piperazine coupling to reduce di-alkylation byproducts .

Basic: What experimental designs are suitable for assessing the compound’s solubility and stability in preclinical studies?

Answer:
Adopt a split-plot design to evaluate variables:

  • Solubility : Test in buffered solutions (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis/oxidation products (e.g., isoindoline-dione ring opening) .

Advanced: How can computational modeling predict the compound’s binding affinity to adenosine A2A receptors?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of A2A receptors (PDB ID: 4EIY) to map interactions (e.g., triazolo-pyrimidine with Phe168, piperazine with Glu169) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and water accessibility to the isoindoline-dione moiety .
  • QSAR Models : Corrogate substituent effects (e.g., phenyl vs. fluorophenyl groups) using datasets from analogous triazolo-pyrimidine derivatives .

Basic: What analytical methods are validated for quantifying residual solvents in bulk samples?

Answer:

  • Headspace GC-MS : Detect volatile residues (e.g., DMF, DCM) with a DB-624 column and EI ionization. Calibrate against USP/Ph.Eur. limits .
  • Karl Fischer Titration : Quantify water content (<0.1% w/w) using coulometric titration .

Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?

Answer:

  • Meta-Analysis : Pool data from multiple assays (e.g., MTT, ATP-lite) and apply ANOVA to identify cell-line-specific variability (e.g., metabolic activity in HepG2 vs. HEK293) .
  • Mechanistic Profiling : Use RNA-seq to compare gene expression (e.g., apoptosis markers like Caspase-3) in divergent cell lines .

Advanced: What methodologies assess the compound’s environmental impact during disposal?

Answer:

  • Biodegradation Assays : OECD 301F test to measure % mineralization over 28 days in activated sludge .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition (72-h IC50) studies under OECD 202/201 guidelines .

Basic: How to validate the compound’s purity for pharmacological assays?

Answer:

  • HPLC-DAD : Use a Purospher® STAR RP-18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:phosphate buffer, 60:40) to achieve >98% purity .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What strategies differentiate in vitro vs. in vivo metabolic pathways for this compound?

Answer:

  • In Vitro : Microsomal incubations (human liver microsomes + NADPH) with LC-HRMS to identify phase I metabolites (e.g., hydroxylation at piperazine) .
  • In Vivo : Radiolabeled (14C) compound administration in rodents, followed by plasma/tissue extraction and radiometric profiling .

Advanced: How can researchers address low reproducibility in kinase inhibition assays?

Answer:

  • Standardized Protocols : Pre-incubate kinases (e.g., PKA, PKC) at 25°C for 30 min to stabilize activity .
  • Control Charts : Include reference inhibitors (e.g., staurosporine) in each plate to monitor inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

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